molecular formula C15H12BrN3O2 B5821957 2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

Cat. No.: B5821957
M. Wt: 346.18 g/mol
InChI Key: PFOWITIXNZSTKM-UHFFFAOYSA-N
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Description

2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a brominated phenyl group and a pyridyl-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multiple steps. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The brominated phenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or brominating agents. The final step often involves coupling the brominated phenyl group with the oxadiazole ring under conditions that promote ether formation, such as using a base in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-4-METHYLPHENYL {[3-(4-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to its combination of a brominated phenyl group and a pyridyl-substituted oxadiazole ring. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other brominated compounds .

Properties

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10-2-3-13(12(16)8-10)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOWITIXNZSTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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